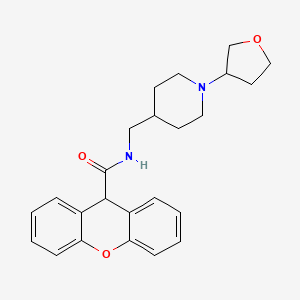

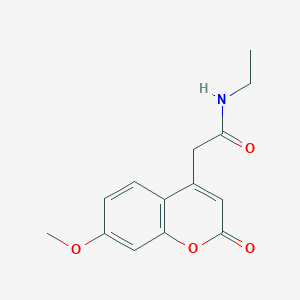

N-ethyl-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-ethyl-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide” is a derivative of a compound known as MCA, which is a coumarin derivative . MCA is used to quantify platelet-activating factor by high-performance liquid chromatography with fluorescent detection . It can also modify FRET peptide substrates for analyzing protease activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound was synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . Another synthesis involved the treatment of 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides in the presence of piperidine .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry . For example, a compound was characterized by IR (KBr) ν max: 3363, 2914, 1712, 1683, 1604, 1541, 1271, 1053 cm −1; 1 H NMR (CDCl 3 /TMS,300 MHz): δ 2.39 (s, 3H, H-4′), 3.61 (s, 3H, H-14′), 3.73 (s, 6H, H-15′,16′), 4.82 (s, 2H, H-11), 6.23 (s, 1H, H-3), 7.01–7.07 (m, 3H, H-5, 6, 8), 7.70–7.73 (d, 2H, H-14, 18), 10.08 (s, 1H, –NH); 13 C NMR (CDCl 3 /TMS, 75 MHz): 18.57 (C, C-4′), 56.21 (C, C-16′), 60.57 (C, C-14′, 15,), 67.76 (C, C-11), 97.92 (C, C-18), 102.15 (C, C-8), 111.92 (C, C-6), 112.87 (C, C-3), 114.13 (C, C-10), 127.00 (C, C-5), 134.28 (C, C-15), 134.87 (C, C-17), 153.19 (C, C-9), 153.80 (C, C-13), 154.99 (C, C-4), 160.51 (C, C-2), 161.27 (C, C-7), 166.18 (C, C-12); MS [ESI]: 400.2 [M + 1] .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature. For example, a compound was synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . Another synthesis involved the treatment of 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides in the presence of piperidine .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized. For example, a compound was characterized by its melting point (189–192 °C), IR (KBr) ν max: 3363, 2914, 1712, 1683, 1604, 1541, 1271, 1053 cm −1; 1 H NMR (CDCl 3 /TMS,300 MHz): δ 2.39 (s, 3H, H-4′), 3.61 (s, 3H, H-14′), 3.73 (s, 6H, H-15′,16′), 4.82 (s, 2H, H-11), 6.23 (s, 1H, H-3), 7.01–7.07 (m, 3H, H-5, 6, 8), 7.70–7.73 (d, 2H, H-14, 18), 10.08 (s, 1H, –NH); 13 C NMR (CDCl 3 /TMS, 75 MHz): 18.57 (C, C-4′), 56.21 (C, C-16′), 60.57 (C, C-14′, 15,), 67.76 (C, C-11), 97.92 (C, C-18), 102.15 (C, C-8), 111.92 (C, C-6), 112.87 (C, C-3), 114.13 (C, C-10), 127.00 (C, C-5), 134.28 (C, C-15), 134.87 (C, C-17), 153.19 (C, C-9), 153.80 (C, C-13), 154.99 (C, C-4), 160.51 (C, C-2), 161.27 (C, C-7), 166.18 (C, C-12); MS [ESI]: 400.2 [M + 1] .Wissenschaftliche Forschungsanwendungen

- A derivative of this compound was investigated by Kasralikar et al. for its anti-HIV-1 activity. Molecular docking studies revealed its potential as an anti-HIV agent .

- Computational analyses suggest that N-ethyl-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide interacts with specific enzymes. For instance, it may modulate the activity of succinate dehydrogenase (SDH) through van der Waals interactions .

- The crystal structure of N-ethyl-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide has been determined. It crystallizes in a monoclinic space group (P2~1~/c) and exhibits specific atomic coordinates and displacement parameters .

- Researchers have evaluated related coumarin derivatives for biological activities. These assays include antimicrobial, antioxidant, and cytotoxic assessments. While specific data on N-ethyl-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide are limited, it falls within this broader context .

Anti-HIV-1 Properties

Enzyme Inhibition

Crystallography and Structural Studies

Biological Assays

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various biological targets, influencing cellular processes .

Mode of Action

It’s known that coumarin derivatives can interact with their targets in a variety of ways, such as inhibiting enzyme activity or modulating receptor function .

Result of Action

Similar compounds have shown a range of biological activities, including antimicrobial, anti-inflammatory, and anticoagulant effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its target, its stability, and its overall effectiveness . .

Safety and Hazards

Zukünftige Richtungen

The future directions for the research on similar compounds could involve further exploration of their biological activities. For example, two compounds showed enhanced in vitro antifungal activity against Candida albicans and Aspergillus niger, and enhanced in vitro antibacterial activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . This suggests that these compounds could be further studied for their potential as antimicrobial agents.

Eigenschaften

IUPAC Name |

N-ethyl-2-(7-methoxy-2-oxochromen-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-3-15-13(16)6-9-7-14(17)19-12-8-10(18-2)4-5-11(9)12/h4-5,7-8H,3,6H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDYESNXBJARLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2-Chloroacetyl)-4-hydroxypiperidin-4-yl]-2,2-difluoro-N-methylacetamide](/img/structure/B2433626.png)

![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate](/img/structure/B2433633.png)

![2-(2-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2433635.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2433637.png)

![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-chloro-6-fluorophenyl)methanone](/img/structure/B2433638.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2433641.png)

![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2433642.png)

![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2433643.png)